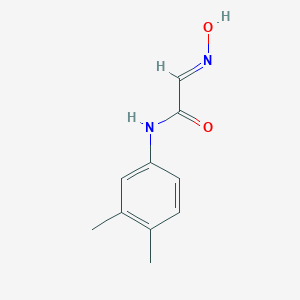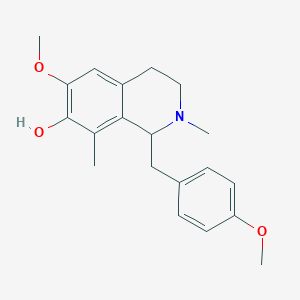![molecular formula C9H11NO B090999 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine CAS No. 17775-01-8](/img/structure/B90999.png)
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine
Descripción general
Descripción
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine is a heterocyclic compound that belongs to the class of oxazepines, which are seven-membered rings containing both oxygen and nitrogen atoms. This structure is of interest due to its potential pharmacological properties and its use as a scaffold in medicinal chemistry.
Synthesis Analysis
The synthesis of related oxazepine derivatives has been explored through various methods. For instance, derivatives of 1,2,3,4-tetrahydro-5H-benzazepine were synthesized from 3,4-dihydro-1(2H)-naphthalenone using Beckmann rearrangement and via 2-(2-cyano-1,1-dimethylethyl)-4-methoxybenzoic acid . Another approach involved the organocatalytic asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, yielding chiral tetrasubstituted C–F stereocenters . A tandem condensation strategy from readily available synthons was also employed to construct novel tetracyclic 1,4-oxazepines . Additionally, an Ugi reaction was used for the stereocontrolled synthesis of tetrahydrobenzo[f][1,4]oxazepines , and a one-pot multicomponent reaction involving 2-aminophenols, Meldrum's acid, and isocyanides was developed for the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives .
Molecular Structure Analysis
The molecular structure of benzimidazole-tethered oxazepine hybrids was elucidated using X-ray diffraction and density functional theory (DFT) studies. The charge distributions and regions of electrophilic and nucleophilic reactivity were analyzed using the natural bond orbital (NBO) method and molecular electrostatic potential (MEP) maps .
Chemical Reactions Analysis
The chemical reactivity of oxazepine derivatives has been explored in various contexts. For example, the synthesis of novel 2-(aminoalkyl)-2,3,3a,8-tetrahydrodibenzo[c,f]isoxazolo[2,3-a]azepine derivatives was described, which showed potential as 5-HT(2A/2C) receptor antagonists . The intramolecular 1,3-dipolar cycloaddition reaction was used to prepare 4H-tetrazolo[1,5-a] benzazepines from azidophenylcyanomethyl compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazepine derivatives have been studied to a limited extent. The nonlinear optical (NLO) properties of benzimidazole-tethered oxazepine hybrids were investigated, revealing that some compounds could be candidates for NLO applications . The diastereoselectivity of an Ugi reaction to synthesize tetrahydrobenzo[f][1,4]oxazepines was also examined, demonstrating the potential for obtaining these compounds in enantiomerically pure form .
Aplicaciones Científicas De Investigación
Synthesis and Diversity-Oriented Applications : Tetrahydrobenzo[f][1,4]oxazepines are synthesized through methods like the Ugi–Joullie multicomponent reaction, displaying diastereoselectivity and introducing drug-like features with diverse applications (Banfi et al., 2013).
Derivative Preparation : New derivatives of 5‐aryl‐2,3,4,5‐tetrahydrobenzo[f]1,4‐oxazepine have been prepared, demonstrating the versatility of this compound in generating a variety of chemical structures (Waefelaer et al., 2010).
Multicomponent Syntheses : Novel one-pot multicomponent reactions have been developed for the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives, highlighting its adaptability in chemical syntheses (Shaabani et al., 2010).
Application in Kinase Inhibition : Benzoxazepine core, which includes the tetrahydrobenzo[f][1,4]oxazepine structure, is significant in kinase inhibitors, emphasizing its potential in medicinal chemistry and drug development (Naganathan et al., 2015).
Biological and Pharmacological Activities : The dibenzo[b,f][1,4]oxazepine scaffold, closely related to tetrahydrobenzo[f][1,4]oxazepine, shows a wide range of biological and pharmacological activities, underscoring its importance in medicinal chemistry (Munck et al., 2018).
Nonlinear Optical (NLO) Properties : Novel benzimidazole-tethered oxazepine hybrids have been synthesized, showing potential in NLO applications, indicating the broad scope of application in materials science (Almansour et al., 2016).
Eco-Friendly Synthesis : Environmentally friendly synthesis methods have been developed for malonamide and tetrahydrobenzo[b][1,4]oxazepine derivatives, highlighting its adaptability to green chemistry principles (Babazadeh et al., 2016).
Safety and Hazards
The safety information for 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine indicates that it is associated with several hazard statements: H302, H315, H319, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements P261, P305, P351, and P338 advise avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
Mecanismo De Acción
Target of Action
The primary target of 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine is the Peroxisomal import matrix (PEX) proteins , specifically the PEX5-PEX14 protein-protein interface . These proteins play a crucial role in the import of proteins into the peroxisomes, organelles that are involved in many important biological processes.
Mode of Action
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine interacts with the PEX5-PEX14 protein-protein interface, disrupting the essential cell processes in trypanosomes . This disruption leads to cell death, making this compound a potential candidate for trypanocidal agents .
Biochemical Pathways
The compound affects the protein import pathway into the peroxisomes by interacting with the PEX5-PEX14 protein-protein interface . This disruption leads to a downstream effect of cell death in trypanosomes .
Pharmacokinetics
It is known that the compound has trypanocidal activity, with activities in the range of low- to high-digit micromolar ic50 in in vitro tests . This suggests that the compound has some degree of bioavailability.
Result of Action
The result of the action of 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine is the disruption of protein import into the peroxisomes, leading to cell death in trypanosomes . This makes it a potential candidate for the treatment of diseases caused by trypanosomes.
Propiedades
IUPAC Name |
2,3,4,5-tetrahydro-1,4-benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-4,10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVHFHONOKCUHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619367 | |
| Record name | 2,3,4,5-Tetrahydro-1,4-benzoxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine | |
CAS RN |
17775-01-8 | |
| Record name | 2,3,4,5-Tetrahydro-1,4-benzoxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-tetrahydro-1,4-benzoxazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Research indicates that specific derivatives of 2,3,4,5-tetrahydro-1,4-benzoxazepine can act as inhibitors of Peroxisome Proliferator-Activated Receptors (PPARs) [, ] and the PEX14-PEX5 protein-protein interaction []. For example, compounds with this core structure have been shown to bind to PEX14, disrupting protein import into glycosomes and exhibiting trypanocidal activity []. Further research has focused on developing derivatives with enhanced selectivity for specific PPAR subtypes, like PPARα, for potential therapeutic applications [, ].
A: Yes, computational methods, including chemically advanced template search (CATS) algorithms and molecular orbital (MO) calculations, have been employed in the study of 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. CATS algorithms facilitated the identification of this scaffold as a potential new class of trypanocidal agents targeting the PEX14-PEX5 interaction []. Additionally, MO calculations have been used to predict the regioselectivity of Friedel-Crafts acylation reactions involving 2,3,4,5-tetrahydro-1H-2-benzazepine, a related compound [].
A: Research highlights the potential of specific 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. For example, TPOP146 exhibits a high affinity for the CBP bromodomain (134 nM) with excellent selectivity over other bromodomains []. Another study describes the synthesis and characterization of 9-methoxy-4-methyl-6-phenyl-3,4-dihydro-2H,6H-1,5,4-benzodioxazocine, a novel compound derived from the 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold via Meisenheimer rearrangement [, ].
ANone: Several synthetic routes have been developed for 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. These include:
- Bischler-Napieralski cyclization: This method, employing phosphorus oxychloride, has been used to synthesize various 5-aryl-2,3-dihydro-1,4-benzoxazepines [, ].
- C-N ring-closure reactions: This approach allows access to 2,3-dihydro-1,4-benzoxazepines with different substituents on the fused aromatic ring [].
- Meisenheimer rearrangement: This reaction, involving N-oxides of 1,4-benzoxazepines, provides a route to novel benzodioxazocine derivatives [, ].
- Reduction of 2,3-dihydro compounds: Various reducing agents like Adams platinum and sodium borohydride are employed to synthesize 5-aryl-2,3,4,5-tetrahydrobenzo[f]1,4-oxazepine derivatives [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide](/img/structure/B90919.png)










